molecular formula C36H46ClN7O4S3 B12641039 N-[2-[3-ethyl-2-[(1-methylpyridin-1-ium-2-yl)methylidene]-4-oxo-1,3-thiazolidin-5-ylidene]-3-methyl-1,3-benzothiazol-6-yl]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanamide;chloride

N-[2-[3-ethyl-2-[(1-methylpyridin-1-ium-2-yl)methylidene]-4-oxo-1,3-thiazolidin-5-ylidene]-3-methyl-1,3-benzothiazol-6-yl]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanamide;chloride

Cat. No.: B12641039
M. Wt: 772.4 g/mol
InChI Key: LQHWDYUWPBCVGA-UHFFFAOYSA-N
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Description

N-[2-[3-ethyl-2-[(1-methylpyridin-1-ium-2-yl)methylidene]-4-oxo-1,3-thiazolidin-5-ylidene]-3-methyl-1,3-benzothiazol-6-yl]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanamide;chloride is a complex organic compound with a multifaceted structure

Preparation Methods

The synthesis of N-[2-[3-ethyl-2-[(1-methylpyridin-1-ium-2-yl)methylidene]-4-oxo-1,3-thiazolidin-5-ylidene]-3-methyl-1,3-benzothiazol-6-yl]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanamide;chloride involves multiple steps. The synthetic routes typically include the formation of intermediate compounds through various chemical reactions such as condensation, cyclization, and substitution. Industrial production methods may involve optimizing these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized products.

    Reduction: Reduction reactions can be performed to modify certain functional groups within the compound.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[2-[3-ethyl-2-[(1-methylpyridin-1-ium-2-yl)methylidene]-4-oxo-1,3-thiazolidin-5-ylidene]-3-methyl-1,3-benzothiazol-6-yl]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanamide;chloride has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in various chemical reactions and studies.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is being conducted to explore its potential therapeutic applications.

    Industry: The compound may be used in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Compared to other similar compounds, N-[2-[3-ethyl-2-[(1-methylpyridin-1-ium-2-yl)methylidene]-4-oxo-1,3-thiazolidin-5-ylidene]-3-methyl-1,3-benzothiazol-6-yl]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanamide;chloride exhibits unique structural features and properties Similar compounds include those with thiazolidin, benzothiazol, and imidazol moieties

Properties

Molecular Formula

C36H46ClN7O4S3

Molecular Weight

772.4 g/mol

IUPAC Name

N-[2-[3-ethyl-2-[(1-methylpyridin-1-ium-2-yl)methylidene]-4-oxo-1,3-thiazolidin-5-ylidene]-3-methyl-1,3-benzothiazol-6-yl]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanamide;chloride

InChI

InChI=1S/C36H45N7O4S3.ClH/c1-4-43-31(21-24-12-9-11-19-41(24)2)50-33(34(43)46)35-42(3)26-17-16-23(20-28(26)49-35)38-30(45)15-6-5-10-18-37-29(44)14-8-7-13-27-32-25(22-48-27)39-36(47)40-32;/h9,11-12,16-17,19-21,25,27,32H,4-8,10,13-15,18,22H2,1-3H3,(H3-,37,38,39,40,44,45,47);1H

InChI Key

LQHWDYUWPBCVGA-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC2=CC=CC=[N+]2C)SC(=C3N(C4=C(S3)C=C(C=C4)NC(=O)CCCCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6)C)C1=O.[Cl-]

Origin of Product

United States

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